Cas no 1804800-80-3 (2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine)

2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C9H9F4NO2/c1-5-3-7(15-2)8(14-6(5)4-10)16-9(11,12)13/h3H,4H2,1-2H3
- InChIKey: PUQWGMGVSWIQIU-UHFFFAOYSA-N
- ほほえんだ: FCC1C(C)=CC(=C(N=1)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 31.4
2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029085435-1g |
2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine |
1804800-80-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine 関連文献
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2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine (CAS No. 1804800-80-3)
2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine (CAS No. 1804800-80-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyridines, which are six-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of fluorine, methoxy, and trifluoromethoxy substituents imparts distinct chemical and biological characteristics to this molecule.
The fluoromethyl group in 2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine is particularly noteworthy for its ability to influence the compound's reactivity and metabolic stability. Fluorine atoms are known for their high electronegativity and small atomic radius, which can significantly affect the electronic properties of the molecule. This can lead to enhanced lipophilicity, improved bioavailability, and altered binding affinities to biological targets. These properties make the compound a valuable candidate for drug discovery and development.
The methoxy group at the 5-position of the pyridine ring further contributes to the molecule's stability and solubility. Methoxy groups are electron-donating substituents that can enhance the electron density on the aromatic ring, thereby influencing the compound's reactivity and interaction with biological systems. The presence of this group can also improve the compound's solubility in both aqueous and organic solvents, which is crucial for its use in various pharmaceutical formulations.
The trifluoromethoxy group at the 6-position is another key feature of this compound. Trifluoromethoxy groups are known for their strong electron-withdrawing properties, which can significantly alter the electronic distribution within the molecule. This can lead to enhanced metabolic stability and reduced susceptibility to metabolic degradation, making the compound more suitable for long-term therapeutic applications. Additionally, trifluoromethoxy groups can influence the compound's lipophilicity and binding affinity to specific receptors or enzymes.
In recent years, there has been a growing interest in exploring the potential applications of 2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine in various therapeutic areas. One notable area of research is its use as a potential inhibitor of specific enzymes involved in disease pathways. For example, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways that regulate cell growth and survival. By targeting these kinases, 2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine could potentially be developed as a novel therapeutic agent for treating cancers and other proliferative disorders.
Beyond its potential as an enzyme inhibitor, 2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research has demonstrated that this compound can modulate the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and alleviating symptoms associated with these conditions.
The structural versatility of 2-(Fluoromethyl)-5-methoxy-3-methyl-6-(trifluoromethoxy)pyridine also makes it an attractive candidate for drug design and optimization. Chemists can modify various substituents on the pyridine ring to fine-tune the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetics. For instance, altering the position or nature of substituents can enhance binding affinity to specific targets or improve metabolic stability, leading to more effective therapeutic agents.
In addition to its therapeutic potential, 2-(Fluoromethyl)-5-meth oxy-3-methyl-6-(trifluorom eth oxy)pyridine has also been studied for its use in chemical synthesis and materials science. The unique electronic properties of this compound make it a valuable building block for constructing more complex molecules with tailored functionalities. For example, it can be used as a starting material for synthesizing advanced materials with enhanced mechanical strength or improved thermal stability.
The synthesis of 2-(Fluor om ethyl)-5-me th oxy-3-me thyl -6 -( trif luoro meth oxy)pyri dine typically involves multistep reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, electrophilic aromatic substitutions, and coupling reactions using transition metal catalysts. Advances in synthetic methodologies have enabled researchers to develop more efficient and environmentally friendly processes for producing this compound on a larger scale.
In conclusion, 2 -( Fluoro meth yl ) -5 -me th oxy -3 -me thyl -6 -( trif luoro meth oxy )pyri dine (CAS No. 1804800-80-3) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique combination of fluorinated substituents imparts distinct chemical properties that make it an attractive candidate for drug discovery, enzyme inhibition, anti-inflammatory treatments, chemical synthesis, and materials science. Ongoing research continues to uncover new applications and optimize its use in these fields.
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